molecular formula C13H12BrN3 B1464555 6-(3-Bromophenyl)-2-cyclopropylpyrimidin-4-amine CAS No. 1291412-30-0

6-(3-Bromophenyl)-2-cyclopropylpyrimidin-4-amine

Cat. No. B1464555
M. Wt: 290.16 g/mol
InChI Key: FBSACGMYHZZCHP-UHFFFAOYSA-N
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Description

“6-(3-Bromophenyl)-2-cyclopropylpyrimidin-4-amine” is a chemical compound that contains a pyrimidine ring, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It also has a bromophenyl group attached at the 6th position and a cyclopropyl group at the 2nd position of the pyrimidine ring .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyrimidine ring, the introduction of the bromophenyl and cyclopropyl groups, and the addition of the amine group . The exact methods would depend on the specific reactants and conditions used .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography or NMR spectroscopy could be used to analyze the structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The bromine atom could act as a leaving group in nucleophilic substitution reactions, while the amine could participate in acid-base reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of the bromine atom could increase the compound’s density and molecular weight compared to non-brominated analogs.

Scientific Research Applications

  • 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs

    • Scientific Field : Pharmaceutical Chemistry
    • Application Summary : These compounds were synthesized and studied for their potential anticancer activity .
    • Methods of Application : The compounds were prepared in three steps, starting from substituted anilines .
    • Results : Some of the compounds demonstrated significant anticancer activity against a few cancer cell lines. The CNS cancer cell line SNB-75, which showed a percent growth inhibition (PGI) of 41.25 percent, was discovered to be the most sensitive cancer cell line to the tested compound .
  • 1-(3′-bromophenyl)-heliamine (BH)

    • Scientific Field : Pharmacology
    • Application Summary : BH, an anti-arrhythmias agent, is a synthetic tetrahydroisoquinoline. This study focuses on the pharmacokinetic characterization of BH, as well as the identification of its metabolites .
    • Methods of Application : A UHPLC-MS/MS method was developed and validated to quantify BH in rat plasma .
    • Results : The maximum concentration Cmax (568.65 ± 122.14 ng/mL) reached 1.00 ± 0.45 h after oral administration .
  • One-Pot Radiosynthesis of [18F]Anle138b

    • Scientific Field : Radiochemistry
    • Application Summary : This compound, a potential PET radiotracer targeting α-synuclein aggregates, is important for early diagnosis of Parkinson’s disease and related α-synucleinopathies .
    • Methods of Application : A three-step radiosynthesis was developed starting from 6-[18F]fluoropiperonal (6-[18F]FP) that was prepared using (piperonyl)(phenyl)iodonium bromide as a labelling precursor .
    • Results : The complete synthesis of [18F]anle138b was achieved within 105 min with RCY of 15 ± 3% and Am in the range of 32–78 GBq/µmol .
  • 3-bromo-N-(3-fluorophenyl) benzenesulfonamide

    • Scientific Field : Pharmaceutical Chemistry
    • Application Summary : Sulfonamides are used as antibacterial drugs . This compound is synthesized by the amidation reaction .
    • Methods of Application : The structure of the compound is confirmed by FTIR, 1H and 13C NMR, and MS spectroscopies .
    • Results : The single crystal of the compound is analyzed by X-ray diffraction and the conformational analysis is performed .

Safety And Hazards

As with any chemical compound, handling “6-(3-Bromophenyl)-2-cyclopropylpyrimidin-4-amine” would require appropriate safety precautions. This could include wearing protective equipment and avoiding inhalation or skin contact .

Future Directions

The future research directions could involve further studies on the synthesis, properties, and potential applications of the compound. This could include exploring its use in various fields such as medicine, materials science, or chemical synthesis .

properties

IUPAC Name

6-(3-bromophenyl)-2-cyclopropylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrN3/c14-10-3-1-2-9(6-10)11-7-12(15)17-13(16-11)8-4-5-8/h1-3,6-8H,4-5H2,(H2,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBSACGMYHZZCHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC(=CC(=N2)N)C3=CC(=CC=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(3-Bromophenyl)-2-cyclopropylpyrimidin-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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